molecular formula C11H12N2O3 B7966759 2-(2-Oxopiperidin-1-yl)pyridine-4-carboxylic acid

2-(2-Oxopiperidin-1-yl)pyridine-4-carboxylic acid

Cat. No.: B7966759
M. Wt: 220.22 g/mol
InChI Key: JSUXZLMMRLOEBJ-UHFFFAOYSA-N
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Description

2-(2-Oxopiperidin-1-yl)pyridine-4-carboxylic acid: is a heterocyclic organic compound that features a pyridine ring substituted with a carboxylic acid group and a piperidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Pyridine Ring Functionalization: The synthesis typically begins with the functionalization of the pyridine ring. A common starting material is 4-chloropyridine, which undergoes nucleophilic substitution with a piperidinone derivative.

    Formation of Piperidinone Moiety: The piperidinone ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,5-diketone.

Industrial Production Methods

Industrial production methods for 2-(2-Oxopiperidin-1-yl)pyridine-4-carboxylic acid often involve continuous flow processes to enhance yield and purity. Catalysts such as palladium or nickel complexes are frequently used to facilitate the reactions, and advanced purification techniques like crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinone moiety, to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the piperidinone ring to a piperidine ring, altering the compound’s chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, oxidized piperidinone compounds, and reduced piperidine analogs.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Oxopiperidin-1-yl)pyridine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential to treat various diseases. The compound’s structural features enable it to bind to specific enzymes and receptors, making it a promising lead compound in drug discovery.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Oxopiperidin-1-yl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The piperidinone moiety is particularly important for binding to active sites, while the carboxylic acid group enhances solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Oxopiperidin-1-yl)pyridine-3-carboxylic acid
  • 2-(2-Oxopiperidin-1-yl)pyridine-5-carboxylic acid
  • 2-(2-Oxopiperidin-1-yl)pyridine-6-carboxylic acid

Uniqueness

Compared to similar compounds, 2-(2-Oxopiperidin-1-yl)pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the carboxylic acid group on the pyridine ring can significantly affect the compound’s ability to interact with biological targets and its overall stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2-oxopiperidin-1-yl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-10-3-1-2-6-13(10)9-7-8(11(15)16)4-5-12-9/h4-5,7H,1-3,6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUXZLMMRLOEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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